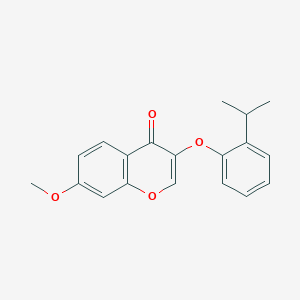![molecular formula C15H23N3O3 B5658465 1-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)cyclopentanecarboxylic acid](/img/structure/B5658465.png)
1-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is part of a class of chemicals known for their complex molecular structures and potential applications in various fields. However, the specific uses and applications of this compound outside the scope of drug use and dosage are not detailed in the available literature.
Synthesis Analysis
- The synthesis of related pyrazole derivatives involves processes like ester condensation, cyclization, and hydrolysis, as in the case of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid (L. Heng, 2004).
- Functionalized pyrazolo[1,5-a]pyridines have been synthesized through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds, highlighting a similar synthesis pathway (Chitrakar Ravi et al., 2017).
Molecular Structure Analysis
- The molecular structure of related pyrazole compounds has been determined using techniques like X-ray crystallography, as seen in the study of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid (Isuru R. Kumarasinghe et al., 2009).
Chemical Reactions and Properties
- The reactivity of pyrazole compounds can vary, with some undergoing ring-chain transformations and cycloadditions, as described in a study on 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acids (Zhiyong Xiao et al., 2011).
Propriétés
IUPAC Name |
1-[[(3-methyl-1-propylpyrazole-4-carbonyl)amino]methyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-3-8-18-9-12(11(2)17-18)13(19)16-10-15(14(20)21)6-4-5-7-15/h9H,3-8,10H2,1-2H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIBNCNIBRVOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)NCC2(CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5658383.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(1H-indol-6-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658391.png)


![N-[(1-naphthylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5658422.png)
![3-{[3-(2-ethylphenoxy)azetidin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B5658428.png)
![N'-[(4-methoxyphenoxy)acetyl]-3-methylbenzohydrazide](/img/structure/B5658432.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B5658438.png)
![2-(1-azepanyl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide](/img/structure/B5658441.png)
![5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5658480.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5658495.png)
![4-[4-(isobutyrylamino)phenoxy]phthalic acid](/img/structure/B5658497.png)
